Cas no 1804351-50-5 (Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate)

Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate
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- インチ: 1S/C8H5F3N2O6/c1-18-7(15)3-2-4(14)5(19-8(9,10)11)6(12-3)13(16)17/h2H,1H3,(H,12,14)
- InChIKey: WQAFPJYCMXTCCE-UHFFFAOYSA-N
- SMILES: FC(OC1C(C=C(C(=O)OC)NC=1[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 502
- XLogP3: 1.6
- トポロジー分子極性表面積: 110
Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029094362-1g |
Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate |
1804351-50-5 | 97% | 1g |
$1,534.70 | 2022-04-02 |
Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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5. Book reviews
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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9. Book reviews
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1804351-50-5)
Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1804351-50-5) is a novel pyridine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and nitro functional groups, has shown promising potential in various applications, including drug discovery and agrochemical development. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the synthetic versatility of Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, leveraging modern techniques such as microwave-assisted synthesis and flow chemistry. These advancements have facilitated the exploration of its chemical properties and reactivity, paving the way for its incorporation into more complex molecular architectures. The presence of the trifluoromethoxy group, in particular, has been noted for its ability to enhance the metabolic stability and bioavailability of derived compounds, making it a valuable moiety in medicinal chemistry.
In the realm of biological activity, Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate has demonstrated notable efficacy as a precursor in the development of enzyme inhibitors. Preliminary in vitro studies have shown that derivatives of this compound exhibit inhibitory effects against key enzymes involved in inflammatory and oncogenic pathways. For instance, one study reported that a series of analogs derived from this pyridine scaffold displayed potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. These findings suggest potential applications in the design of anti-inflammatory and anticancer agents.
Further investigations into the pharmacological potential of Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate have explored its interactions with various biological targets. Molecular docking studies have revealed that the compound can bind selectively to specific protein active sites, modulating their function. This selectivity is attributed to the unique electronic and steric properties conferred by the nitro and trifluoromethoxy substituents. Such interactions are being leveraged to develop targeted therapies with reduced off-target effects, addressing a critical challenge in drug development.
Beyond its therapeutic potential, Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate has also been investigated for its utility in agrochemical applications. Researchers have synthesized and evaluated a range of derivatives for their pesticidal and herbicidal activities. Early results indicate that certain derivatives exhibit strong activity against common agricultural pests, with minimal toxicity to non-target organisms. These findings underscore the compound's versatility and its potential to contribute to sustainable agricultural practices.
In conclusion, Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1804351-50-5) represents a promising scaffold in both pharmaceutical and agrochemical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further development. Ongoing studies are expected to uncover additional applications and optimize its properties for specific uses. As research progresses, this compound may play a pivotal role in addressing unmet medical and agricultural challenges.
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